4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 6-chloro-1H-indole with butanoic acid derivatives under reflux conditions in the presence of methanesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs), which are efficient and sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atom at the 6-position is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to inhibit enzymes such as topoisomerases and tubulin polymerases, which are crucial for DNA replication and cell division . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
6-chloro-1H-indole: A precursor in the synthesis of 4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its chlorine substitution at the 6-position enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-(6-chloro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-7-1-2-8-9(6-14-10(8)5-7)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI Key |
MKJQFHVIKBFKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CCC(=O)O |
Origin of Product |
United States |
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